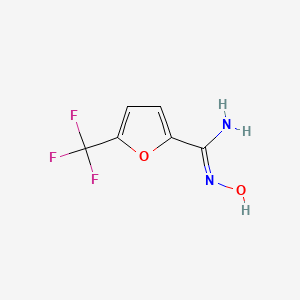

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide

説明

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a chemical compound with the molecular formula C6H5F3N2O2. It is known for its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a hydroxycarboximidamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboximidamide group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

化学反応の分析

Types of Reactions

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxy group to an amine group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted furan compounds .

科学的研究の応用

Medicinal Chemistry

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is primarily investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, particularly in the context of enzyme inhibition and modulation.

Enzyme Inhibition

Research indicates that hydroxylated amidines, including this compound, can serve as effective enzyme inhibitors. They are particularly relevant in cancer therapy, where they may inhibit specific enzymes involved in tumor progression. Experimental studies are essential for quantifying their inhibitory effects, typically expressed as IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

Antimicrobial Activity

The compound has shown promise in antimicrobial studies, where it can potentially inhibit the growth of various pathogenic microorganisms. Its trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against bacterial and fungal strains .

Biochemical Applications

This compound is also explored for its biochemical applications:

Modulation of Biochemical Pathways

The compound's ability to modulate biochemical pathways makes it a candidate for further research into metabolic diseases and conditions requiring targeted therapy. Its role as an enzyme modulator could lead to novel treatments for diseases characterized by dysregulated enzyme activity.

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the compound's therapeutic potential. This involves studying how the compound interacts with specific enzymes at a molecular level, which can be investigated through techniques like molecular docking and kinetic assays .

Material Science

Beyond biological applications, this compound is being evaluated for its utility in material science.

Synthesis of New Materials

The compound can serve as a building block for synthesizing new materials with desirable properties. Its unique chemical structure allows it to participate in various chemical reactions, leading to the formation of derivatives that may exhibit enhanced properties for applications in coatings, polymers, and other advanced materials .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzymes associated with cancer proliferation (IC50 values reported) |

| Study B | Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics |

| Study C | Material Synthesis | Successfully used as a precursor in creating polymeric materials with improved thermal stability |

作用機序

The mechanism of action of N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Similar Compounds

- 5-(trifluoromethyl)furan-2-carboxylic acid

- N’-hydroxy-5-(methyl)furan-2-carboximidamide

- N’-hydroxy-5-(chloromethyl)furan-2-carboximidamide

Uniqueness

N’-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is unique due to the presence of both the trifluoromethyl and hydroxycarboximidamide groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .

生物活性

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide is a compound of significant interest due to its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a hydroxylamine group and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 201.14 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its interaction with lipid membranes and biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, facilitating interactions that may modulate biochemical pathways.

- Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid environments, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

These interactions may lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing notable activity against Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 2.5 |

| Staphylococcus aureus | 8.0 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

2. Antitumor Activity

Preliminary investigations into the antitumor potential of this compound show promise in inhibiting cancer cell proliferation. In vitro assays demonstrated that the compound could reduce the viability of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 20.0 |

| HepG2 (Liver Cancer) | 12.0 |

The mechanism underlying this activity may involve oxidative stress induction and apoptosis .

Case Study 1: Interaction with Keap1-Nrf2 Pathway

A comparative assessment study highlighted the interaction of this compound with the Keap1-Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress. The compound was found to enhance Nrf2 activation, leading to increased expression of antioxidant genes .

Case Study 2: Structure-Activity Relationship Studies

Further research focused on understanding how structural variations affect biological activity. Modifications to the furan ring and substituents on the carboximidamide group were systematically studied to identify more potent derivatives. These studies revealed that specific substitutions could significantly enhance both antimicrobial and antitumor activities .

特性

IUPAC Name |

N'-hydroxy-5-(trifluoromethyl)furan-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-2-1-3(13-4)5(10)11-12/h1-2,12H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDXBVDLAODCAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)C(F)(F)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。